molecular formula C10H12N8O4 B12394331 2-Azido-adenosine

2-Azido-adenosine

Cat. No.: B12394331
M. Wt: 308.25 g/mol
InChI Key: BSZZPOARGMTJKQ-DTUHVUQASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-adenosine typically involves the conversion of 2’-aminoadenosine to 2’-azidoadenosine through a diazotransfer reaction. This process uses fluorosulfuryl azide as the diazotizing reagent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve solid-phase synthesis techniques. This method immobilizes the starting nucleoside on a solid support, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-adenosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are triazole-linked conjugates, which are useful for various labeling and functionalization applications .

Mechanism of Action

The mechanism of action of 2-Azido-adenosine involves its incorporation into RNA molecules, where it can be used for site-specific labeling and functionalization. The azido group allows for the attachment of various reporter molecules, such as fluorescent dyes or affinity tags, through bioorthogonal reactions. This enables the study of RNA dynamics, localization, and interactions within cells .

Comparison with Similar Compounds

  • 2’-Azido-2’-deoxycytidine
  • 2’-Azido-2’-deoxyguanosine
  • 2’-Azido-2’-deoxyuridine

Comparison: 2-Azido-adenosine is unique due to its specific incorporation into RNA and its compatibility with various bioorthogonal reactions. Compared to other azido-modified nucleosides, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool for chemical biology and bioconjugation .

Properties

Molecular Formula

C10H12N8O4

Molecular Weight

308.25 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5?,6+,9-/m1/s1

InChI Key

BSZZPOARGMTJKQ-DTUHVUQASA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=[N+]=[N-])N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N

Origin of Product

United States

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